5-methyl-1-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-carboxamide
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Description
5-methyl-1-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C24H20N4O2S and its molecular weight is 428.51. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to 5-methyl-1-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-carboxamide exhibit significant anticancer properties. A study by Hassan et al. (2021) focused on novel indole derivatives linked to the pyrazole moiety, demonstrating their effectiveness as antitumor agents. These compounds were found to have good-to-excellent antitumor activity against various human cancer types, including colorectal carcinoma, breast adenocarcinoma, liver carcinoma, and lung carcinoma (Hassan et al., 2021).
Synthesis and Reactivity
In another aspect, the synthesis and reactivity of related compounds have been explored. Ahmed et al. (2002) studied the synthesis and reactions of 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, showcasing the compound's versatility in forming new derivatives (Ahmed et al., 2002).
Cytotoxicity Studies
Further, the cytotoxicity of similar compounds has been investigated. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and tested them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting their potential as therapeutic agents (Hassan et al., 2014).
Potential as Anti-Tumor Agents
Gomha et al. (2016) synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which were evaluated for their anti-tumor activities. These compounds displayed promising activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).
Structural and Spectroscopic Analysis
Martins et al. (2002) reported the synthesis of various derivatives, including 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, showcasing the importance of structural and spectroscopic analysis in understanding these compounds (Martins et al., 2002).
Crystal Structure and Molecular Interactions
Kettmann et al. (2003) studied the crystal structure and molecular interactions of a related compound, providing insights into its chemical properties (Kettmann et al., 2003).
Properties
IUPAC Name |
5-methyl-1-phenyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-16-20(15-25-28(16)19-6-3-2-4-7-19)23(29)26-18-10-9-17-11-12-27(21(17)14-18)24(30)22-8-5-13-31-22/h2-10,13-15H,11-12H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNNMVVYURDUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC4=C(CCN4C(=O)C5=CC=CS5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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